2-((4-Fluorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c1-28-15-4-7-17-18(12-15)29-20(22-17)24-10-8-23(9-11-24)19(25)13-30(26,27)16-5-2-14(21)3-6-16/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHYJQQFSJRQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-Fluorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure combines a fluorophenyl group , a sulfonyl moiety , and a piperazine ring , contributing to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H17FN2O4S |
| Molecular Weight | 408.5 g/mol |
| CAS Number | 899961-19-4 |
| Structural Features | Fluorophenyl, sulfonyl, piperazine, methoxybenzo[d]thiazole |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:
1. Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the sulfonamide group often demonstrate potent antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus . The presence of the fluorine atom enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for therapeutic strategies against Alzheimer's disease . The sulfonamide group is known for its role in enzyme inhibition, making this compound a candidate for further exploration in neuropharmacology.
3. Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. Compounds with similar thiazole and piperazine structures have been linked to cytotoxic effects against cancer cell lines . The mechanism may involve the induction of apoptosis or cell cycle arrest, warranting further investigation through in vitro and in vivo studies.
Case Study 1: Antimicrobial Efficacy
In a study published in the Brazilian Journal of Pharmaceutical Sciences, synthesized derivatives of similar compounds were tested against bacterial strains. The results indicated that compounds with a sulfonamide moiety exhibited significant antibacterial activity, suggesting that this compound may share these properties .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory effects of related compounds on AChE. The findings revealed that modifications in the piperazine structure could enhance inhibitory activity, supporting the hypothesis that structural variations in our compound could lead to improved therapeutic profiles .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s structural uniqueness lies in its combination of a 4-fluorophenylsulfonyl group and 6-methoxybenzothiazole -piperazine moiety. Below is a comparative analysis with similar compounds:
Table 1: Structural and Physical Properties of Analogous Compounds
*Calculated based on molecular formula.
Key Observations:
- Electron-Withdrawing Groups : The 4-fluorophenylsulfonyl group in the target compound contrasts with analogs bearing 4-trifluoromethylphenylsulfonyl (e.g., 7p) or 4-nitrophenyl (7n) groups. Such substituents enhance lipophilicity and may influence pharmacokinetics .
- Benzothiazole Modifications: The 6-methoxy group on the benzothiazole ring differentiates the target compound from analogs like 6a (), which lacks methoxy substitution.
- Piperazine Linkers: All compared compounds retain the piperazine-ethanone backbone, critical for conformational flexibility and interaction with biological targets such as the 5-HT6 receptor or cancer-related enzymes .
Q & A
Q. What are the common synthetic routes for synthesizing 2-((4-fluorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone?
- Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine ring. Key steps include:
Sulfonylation : Reacting 4-fluorobenzenesulfonyl chloride with a piperazine intermediate under anhydrous conditions (e.g., dichloromethane, triethylamine as a base) at 0–5°C to avoid side reactions .
Coupling with benzo[d]thiazole : Introducing the 6-methoxybenzo[d]thiazol-2-yl moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in refluxing toluene .
Critical Parameters: Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups. The sulfonyl group deshields adjacent protons (δ 7.5–8.0 ppm for fluorophenyl), while the piperazine protons appear as broad singlets (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns help validate the sulfonyl and thiazole moieties .
- FT-IR : Identify key functional groups (C=O at ~1680 cm⁻¹, S=O at ~1350/1150 cm⁻¹) .
Q. What are the key functional groups influencing this compound’s pharmacological activity?
- Methodological Answer :
- 4-Fluorophenylsulfonyl : Enhances metabolic stability and receptor binding via hydrophobic interactions .
- 6-Methoxybenzo[d]thiazole : Contributes to π-π stacking with aromatic residues in enzyme active sites (e.g., kinase targets) .
- Piperazine Ring : Facilitates solubility and serves as a scaffold for structural diversification .
Q. How should researchers design initial biological screening assays for this compound?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinases) with Z´-factor >0.5 to ensure robustness .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, including positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can researchers optimize low yields in the sulfonylation step during synthesis?
- Methodological Answer :
- Solvent Optimization : Replace dichloromethane with THF to improve sulfonyl chloride solubility .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate reaction kinetics .
- Temperature Control : Use a cryostat to maintain 0°C, minimizing hydrolysis of the sulfonyl chloride .
Q. What strategies resolve conflicting bioactivity data between enzyme inhibition and cell-based assays?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition using SPR (surface plasmon resonance) to measure binding kinetics alongside cellular assays .
- Permeability Testing : Assess compound uptake via Caco-2 monolayers; low permeability may explain discordant cell-based results .
- Metabolite Screening : Use LC-MS to identify active/inactive metabolites in cell lysates .
Q. How can computational modeling predict this compound’s interactions with target enzymes?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina with flexible residues in the active site (e.g., kinase hinge region). Validate poses using MD simulations (GROMACS) over 100 ns .
- Free Energy Calculations : Use MM/GBSA to rank binding affinities of analogs, prioritizing synthesis of derivatives with ΔG < -8 kcal/mol .
Q. What experimental approaches address poor solubility in in vitro assays?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate esters at the methoxy group, hydrolyzed intracellularly by phosphatases .
Q. How are structure-activity relationship (SAR) studies conducted for substituent variations?
- Methodological Answer :
- Analog Synthesis : Replace the 4-fluorophenyl group with chloro-, methyl-, or nitro-substituted phenyl to assess electronic effects .
- Bioisosteric Replacement : Substitute benzo[d]thiazole with indole or benzimidazole, then compare IC₅₀ values in enzyme assays .
- 3D-QSAR : Build a CoMFA model using steric/electrostatic fields of 20 analogs to guide rational design .
Q. What crystallographic challenges arise in determining this compound’s 3D structure?
- Methodological Answer :
- Crystal Growth : Use vapor diffusion (methanol/water) with seeding. If crystals are unstable, switch to cryocooling (100 K) with Paratone-N oil .
- Phase Problem : Solve via SHELXT dual-space algorithm, refining anisotropic displacement parameters for non-H atoms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
